molecular formula C18H15N3O4 B13759228 2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline CAS No. 61354-93-6

2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline

Cat. No.: B13759228
CAS No.: 61354-93-6
M. Wt: 337.3 g/mol
InChI Key: XATSRGCAHHALNI-UHFFFAOYSA-N
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Description

2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline is a chemical compound with the molecular formula C18H15N3O4. This compound is known for its unique structure, which includes a quinoline core substituted with a 2,4-dinitrophenyl group. It has been studied for various applications in scientific research due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline typically involves the condensation of 2,4-dinitrobenzaldehyde with 1-ethyl-1,2-dihydroquinoline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to reflux and stirred for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amino derivatives, while oxidation could produce quinoline N-oxides.

Scientific Research Applications

2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, which may be harnessed for therapeutic purposes, such as targeting cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dinitrophenyl)methylene]-1,2-dihydroquinoline
  • 2-[(2,4-Dinitrophenyl)methylene]-1-methyl-1,2-dihydroquinoline
  • 2-[(2,4-Dinitrophenyl)methylene]-1-phenyl-1,2-dihydroquinoline

Uniqueness

2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl group at the 1-position of the quinoline ring can influence its reactivity and interaction with other molecules, making it a valuable compound for various research applications .

Properties

CAS No.

61354-93-6

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

2-[(2,4-dinitrophenyl)methylidene]-1-ethylquinoline

InChI

InChI=1S/C18H15N3O4/c1-2-19-15(9-7-13-5-3-4-6-17(13)19)11-14-8-10-16(20(22)23)12-18(14)21(24)25/h3-12H,2H2,1H3

InChI Key

XATSRGCAHHALNI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=CC3=CC=CC=C31

Origin of Product

United States

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